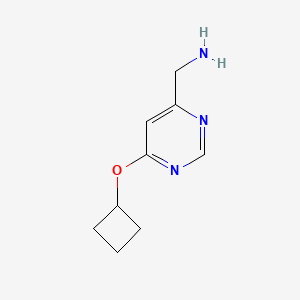

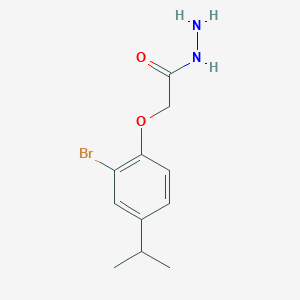

(6-Cyclobutoxypyrimidin-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Cyclobutoxypyrimidin-4-yl)methanamine, or CBPM, is a synthetic compound used for a variety of scientific research applications. It is a member of a class of compounds known as heterocyclic amines. CBPM is a small molecule that can be used to study a range of biochemical and physiological processes. It is particularly useful for studying the effects of drugs on the body, as it can be used to mimic the effects of certain drugs. Additionally, CBPM has been used in a variety of laboratory experiments to study the effects of various compounds on cells.

Aplicaciones Científicas De Investigación

Bone Disorder Treatment

(6-Cyclobutoxypyrimidin-4-yl)methanamine has been identified in a high-throughput screening campaign for small molecules to treat bone disorders. It targets the Wnt beta-catenin cellular messaging system. In vitro optimization led to the discovery of a compound with excellent pharmacokinetic properties, showing a dose-dependent increase in trabecular bone formation in rats (Pelletier et al., 2009).

Antiviral Activity

Some derivatives of this compound have been synthesized and evaluated for antiviral activity against a range of viruses including influenza A, parainfluenza, and RSV. Certain compounds inhibited the cytopathicity of the influenza A virus significantly more than standard drugs and were specific to influenza A virus agents (Kolocouris et al., 1994).

Antiretroviral Activity

Related compounds to this compound have been studied for their antiretroviral activity. Some derivatives exhibited marked inhibition of retrovirus replication in cell culture, with certain derivatives showing potent inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Antitumor Activity

A series of derivatives of this compound, including ferrocene-containing derivatives, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, such as leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).

Synthesis of Important Intermediates

The compound has been used in the synthesis of important intermediates such as 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012).

Enhancement of Dopamine-Stimulated Activity

In studies involving rat brain, this compound and related compounds were found to enhance dopamine-stimulated adenylate cyclase activity after lesions in the substantia nigra, suggesting a role in dopamine receptor supersensitivity (Mishra et al., 1974).

Serotonin 5-HT1A Receptor Agonists

Certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates due to their robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

P2X7 Antagonist for Mood Disorders

Some derivatives of this compound have been identified as P2X7 antagonists and have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Propiedades

IUPAC Name |

(6-cyclobutyloxypyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-7-4-9(12-6-11-7)13-8-2-1-3-8/h4,6,8H,1-3,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKAAZQIZQKWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=NC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)